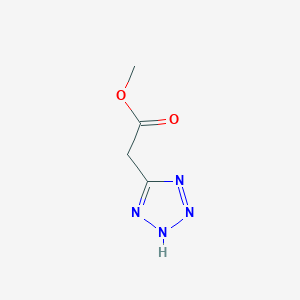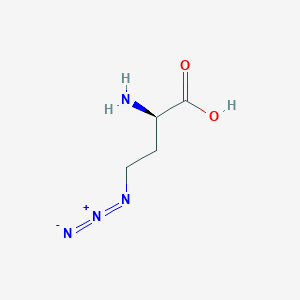
methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate, also known as MTAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTAA is a tetrazole derivative that has been synthesized using different methods, and its mechanism of action, biochemical, and physiological effects have been studied extensively.
Aplicaciones Científicas De Investigación
1. Crystallography and Isomer Formation
Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate is a significant product in the reaction involving 2-(2H-tetrazol-5-yl)phenol and methyl 2-bromoacetate, showcasing its role in crystallography and isomer formation (Lee, Ryu, & Lee, 2017).
2. Synthesis and Characterization
In the field of synthesis and characterization, derivatives of methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate have been extensively studied. For instance, 2-methyl-5-(tetrazol-1-yl)tetrazole, a derivative, has been characterized through various spectroscopic methods and its potential as an energetic material in different applications has been evaluated (Fischer, Izsák, Klapötke, & Stierstorfer, 2013).
3. Chemical Reactions and Synthons
Methyl 2-[(trimethylsilyl)methyl]-2H-tetrazoles' reaction with various alkyl halides and carbonates leads to the formation of useful synthons of modified tetrazoles, highlighting the compound's significance in creating building blocks for chemical synthesis (Umemoto, Onaka, Miki, Nakamura, & Maegawa, 2014).
4. Novel Synthesis Applications
The compound has been utilized in novel synthesis processes, such as the creation of 4-(5-substituted amino methyl)- 1H -tetrazol-1-yl)benzonitriles, indicating its versatility in synthesizing biologically potent tetrazole derivatives (Rao, Gopal Rao, & Prasanna, 2014).
5. Complexation with Metals
Palladium(II) water-soluble complexes were synthesized using tetrazolylacetic acids and their esters, demonstrating the compound's potential in the field of metal complexation and characterization (Protas, Popova, Suslonov, & Trifonov, 2017).
Propiedades
IUPAC Name |
methyl 2-(2H-tetrazol-5-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2/c1-10-4(9)2-3-5-7-8-6-3/h2H2,1H3,(H,5,6,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXJLWARDIMWNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NNN=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(2H-1,2,3,4-tetrazol-5-yl)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4-(2,6-Dimethylpiperidine-1-carbonyl)phenyl]-(2,6-dimethylpiperidin-1-yl)methanone](/img/structure/B2414511.png)




![(Z)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-ethylbenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2414517.png)
![2-cyclopropyl-1-(3-phenoxypropyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2414519.png)
![N-(1-cyano-1-methylpropyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2414520.png)
![3,4-difluoro-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B2414521.png)
![1-[6-(Trifluoromethyl)oxan-2-yl]ethanamine](/img/structure/B2414522.png)
